molecular formula C24H19Cl2N3O B2730735 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide CAS No. 477712-47-3

5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2730735
CAS RN: 477712-47-3
M. Wt: 436.34
InChI Key: VVMLLRZOFKZCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H19Cl2N3O and its molecular weight is 436.34. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Synthesis

Studies on pyrazole derivatives, including compounds similar to 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, have highlighted their complex chemical structures and the processes involved in their synthesis. For example, research by Quiroga et al. (1999) explored the preparation and structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing insights into the tautomeric preferences and crystal structures of these compounds, which are closely related to the chemical family of interest. This foundational work underscores the intricate chemistry behind pyrazole derivatives and sets the stage for their application in various scientific fields (Quiroga et al., 1999).

Antitumor Activities

One of the most significant areas of application for compounds like 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is in the development of antitumor agents. Xin (2012) conducted a study focusing on the synthesis and evaluation of antitumor activities of a closely related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide. This research demonstrated the potential of pyrazole derivatives in offering therapeutic benefits against cancer, providing a promising outlook for the application of such compounds in oncology (Xin, 2012).

Molecular Modeling and Drug Design

The application of molecular modeling techniques to study the interactions of pyrazole derivatives with biological targets is another area of significant scientific interest. For instance, the work by Silvestri et al. (2008) on the synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides highlights the role of these compounds in understanding receptor-ligand interactions and developing new therapeutics. This research sheds light on the versatility of pyrazole derivatives in drug design and their potential in targeting specific receptors for therapeutic purposes (Silvestri et al., 2008).

Antimicrobial and Anticancer Agents

The exploration of novel pyrazole derivatives for their antimicrobial and anticancer properties is another promising field of research. Hafez et al. (2016) synthesized a series of new compounds displaying significant antimicrobial and anticancer activities. This study exemplifies the broad applicability of pyrazole derivatives in developing new treatments for infectious diseases and cancer, marking them as valuable tools in medicinal chemistry and drug development (Hafez et al., 2016).

properties

IUPAC Name

5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O/c1-15-7-10-18(13-16(15)2)27-24(30)22-14-23(20-5-3-4-6-21(20)26)29(28-22)19-11-8-17(25)9-12-19/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMLLRZOFKZCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.